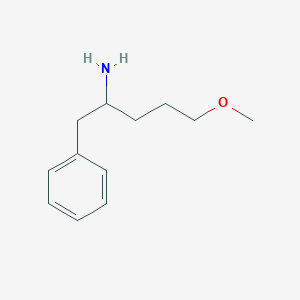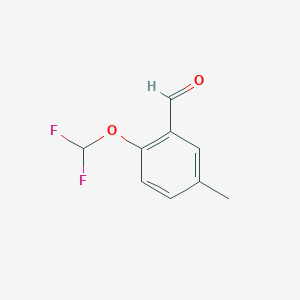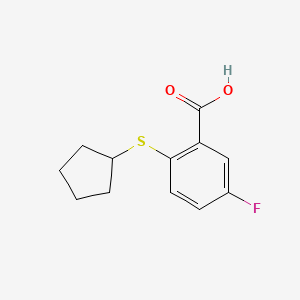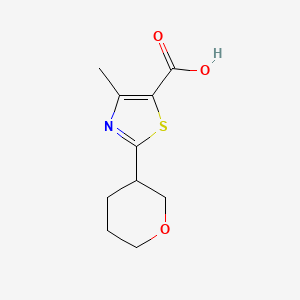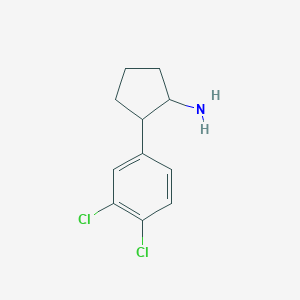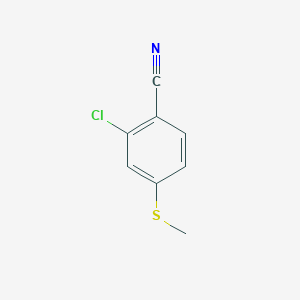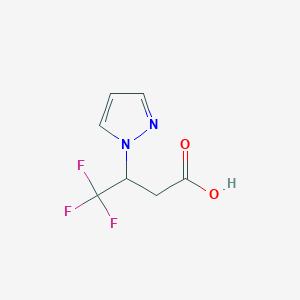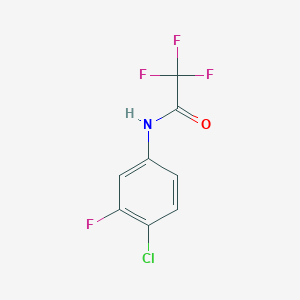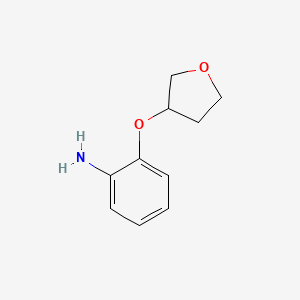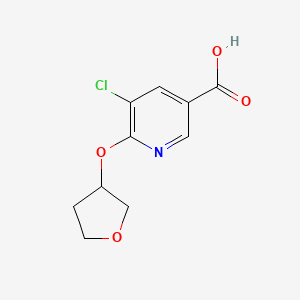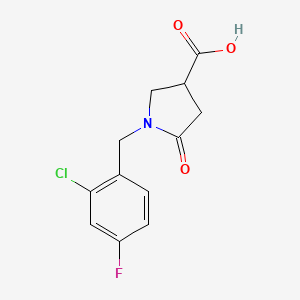
1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
The compound “1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “5-oxo” indicates the presence of a carbonyl group (C=O) on the 5th carbon of the pyrrolidine ring. The “3-carboxylic acid” suggests the presence of a carboxylic acid group (-COOH) on the 3rd carbon of the ring. The “1-(2-Chloro-4-fluorobenzyl)” part indicates a benzyl group (a benzene ring attached to a CH2 group) with chlorine and fluorine substitutions, attached to the 1st carbon of the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the carbonyl, carboxylic acid, and benzyl groups. The chlorine and fluorine substitutions would likely be introduced in a separate step, possibly through electrophilic aromatic substitution .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the carbonyl and carboxylic acid groups, and the benzyl group with chlorine and fluorine substitutions. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl and carboxylic acid groups, both of which are polar and can participate in a variety of chemical reactions. The benzyl group might also influence the compound’s reactivity, particularly in reactions involving the aromatic ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the carbonyl and carboxylic acid would likely make the compound polar and capable of forming hydrogen bonds. This could influence properties like solubility, melting point, and boiling point .
Aplicaciones Científicas De Investigación
Influence of Metals on Biologically Important Ligands
Research has explored the effects of metals on the electronic systems of ligands, including various carboxylic acids, which are crucial for understanding interactions with biological targets. Metals can significantly influence the stability and reactivity of compounds like "1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid," offering insights into their potential biological applications and interactions (Lewandowski et al., 2005).
Fluorinated Chemicals in Environmental and Biological Systems
Studies on fluorinated alternatives to long-chain perfluoroalkyl substances (PFASs) highlight the environmental persistence and potential bioactivity of fluorinated compounds. This research can inform the safety, environmental fate, and biological applications of fluorinated molecules like "1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" (Wang et al., 2013).
Enzymatic Remediation and Biological Activity
The use of enzymes in the presence of redox mediators to enhance the degradation of recalcitrant compounds reveals potential applications in bioremediation and therapeutic uses. Such methodologies may relate to the reactivity and potential bioconversion of compounds similar to "1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid" (Husain & Husain, 2007).
Antioxidant and Pharmacological Effects of Phenolic Acids
Research on chlorogenic acid, a biologically active dietary polyphenol, underscores the diverse therapeutic roles of phenolic compounds, including antioxidant, antibacterial, and neuroprotective activities. These findings suggest potential health-related applications of structurally similar compounds (Naveed et al., 2018).
Biocatalyst Inhibition by Carboxylic Acids
Studies on the inhibition of microbes by carboxylic acids provide insights into microbial tolerance mechanisms and metabolic engineering strategies. This research is relevant for understanding the biological interactions and potential biotechnological applications of carboxylic acids (Jarboe et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO3/c13-10-4-9(14)2-1-7(10)5-15-6-8(12(17)18)3-11(15)16/h1-2,4,8H,3,5-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJIRXVDJCKLGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=C(C=C(C=C2)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1454388.png)
![8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1454389.png)
![[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1454391.png)
![3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454392.png)
